(4-Cyanophenyl)phosphonic acid

Descripción

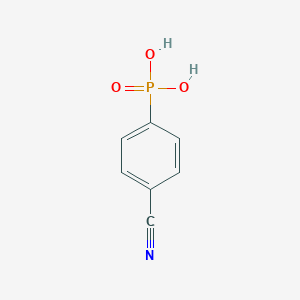

Structure

3D Structure

Propiedades

IUPAC Name |

(4-cyanophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNGJVDKKRAVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299330 | |

| Record name | (4-cyanophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16672-78-9 | |

| Record name | NSC129453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-cyanophenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Cyanophenyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Cyanophenyl)phosphonic Acid: Properties, Synthesis, and Applications

Introduction: A Bifunctional Building Block for Modern Chemistry

(4-Cyanophenyl)phosphonic acid is a bifunctional aromatic organic compound featuring a rigid phenyl ring substituted with a nitrile (-C≡N) group and a phosphonic acid [-P(O)(OH)₂] group at the para position. This unique structural arrangement imparts a combination of properties that make it a highly valuable and versatile building block in contemporary chemical research and development. The phosphonic acid moiety offers a robust anchor for binding to metal ions and metal oxide surfaces, while the cyano group provides a reactive handle for a wide array of organic transformations. This guide provides an in-depth exploration of the core chemical properties, field-proven synthetic protocols, and key applications of (4-Cyanophenyl)phosphonic acid, with a focus on its utility for researchers in materials science and drug discovery.

Section 1: Core Physicochemical and Spectroscopic Properties

The intrinsic properties of (4-Cyanophenyl)phosphonic acid are foundational to its function in more complex systems. A summary of its key physical and chemical identifiers is provided below.

Physicochemical Data

Quantitative data for (4-Cyanophenyl)phosphonic acid has been consolidated for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 16672-78-9 | [1][2][3] |

| Molecular Formula | C₇H₆NO₃P | [2][3] |

| Molecular Weight | 183.10 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 143-144 °C | [4] |

| Boiling Point | 439.6 ± 47.0 °C (Predicted) | [4] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa₁ | 1.41 ± 0.10 (Predicted) | [4] |

| InChI Key | VRNGJVDKKRAVFE-UHFFFAOYSA-N | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of (4-Cyanophenyl)phosphonic acid. The following data represents typical spectral characteristics.

-

¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the aromatic protons of the para-substituted ring would be expected to appear as two distinct doublets in the range of 7.5-8.5 ppm.[5] The coupling between the phosphorus atom and the ortho-protons on the phenyl ring would result in a characteristic splitting pattern. The acidic protons of the phosphonic acid group typically appear as a broad singlet at a higher chemical shift (>10 ppm), the exact position of which is dependent on concentration and solvent.[6]

-

³¹P NMR Spectroscopy: As a technique highly specific to phosphorus-containing compounds, ³¹P NMR is an essential tool for characterization.[7] For (4-Cyanophenyl)phosphonic acid, a single resonance is expected. This signal is typically observed in the range of +10 to +25 ppm relative to the 85% H₃PO₄ standard, a region characteristic of aryl phosphonic acids.[8]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the cyano carbon. The carbon atom directly bonded to the phosphorus (C1) will exhibit a large one-bond coupling constant (¹JC-P). The other aromatic carbons will also show smaller C-P couplings. The cyano carbon signal typically appears around 118-120 ppm.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:

-

-C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

P=O (Phosphoryl) stretch: A strong, broad band typically found between 1150 and 1250 cm⁻¹.

-

P-O-H (Phosphonic Acid) stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹ associated with the hydrogen-bonded hydroxyl groups.

-

P-OH stretch: Bands in the 900-1050 cm⁻¹ region are also characteristic of the P-OH group.[9]

-

Section 2: Synthesis and Purification

The most common and reliable laboratory-scale synthesis of (4-Cyanophenyl)phosphonic acid involves the dealkylation of its diethyl ester precursor, diethyl (4-cyanophenyl)phosphonate.[] This precursor is typically synthesized via a Michaelis-Arbuzov reaction between 4-bromobenzonitrile and triethyl phosphite. The final deprotection step to yield the phosphonic acid is critical and can be achieved through two primary, field-proven methods: strong acid hydrolysis and the McKenna reaction.

Causality of Method Selection

-

Acid Hydrolysis: This is a classical and cost-effective method. It is robust and high-yielding but requires harsh conditions (refluxing in concentrated HCl), which may not be suitable for substrates containing acid-sensitive functional groups.

-

McKenna Reaction: This method utilizes bromotrimethylsilane (TMSBr) followed by alcoholysis (e.g., with methanol).[11] It proceeds under much milder, neutral conditions, making it the method of choice for complex molecules with sensitive functionalities that would be degraded by strong, hot acid. The reaction is typically faster and cleaner.

General Synthesis Workflow

The overall transformation from a common starting material is outlined below.

Caption: General synthetic route to (4-Cyanophenyl)phosphonic acid.

Detailed Experimental Protocol: Acid Hydrolysis

This protocol describes a self-validating system for the synthesis and purification of (4-Cyanophenyl)phosphonic acid.

Materials:

-

Diethyl (4-cyanophenyl)phosphonate (1.0 eq)

-

Concentrated Hydrochloric Acid (~37%, 12 M)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend diethyl (4-cyanophenyl)phosphonate (1.0 eq) in concentrated hydrochloric acid (10-15 mL per gram of ester).

-

Hydrolysis: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or ³¹P NMR by observing the disappearance of the starting ester signal and the appearance of the product signal. Reflux is typically maintained for 12-24 hours.[11]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form. If precipitation is slow, cooling the flask in an ice bath can facilitate crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual HCl and other water-soluble impurities.

-

Drying: Dry the purified white solid under vacuum at 50-60 °C to a constant weight.

-

Validation: Confirm the identity and purity of the final product by melting point determination and spectroscopic analysis (¹H NMR, ³¹P NMR, FT-IR) as described in Section 1.2. The sharp melting point and clean spectra will validate the success of the protocol.

Section 3: Chemical Reactivity and Core Applications

The dual functionality of (4-Cyanophenyl)phosphonic acid dictates its chemical reactivity and makes it a powerful component in materials science and medicinal chemistry.

The Phosphonic Acid Moiety: A Versatile Anchor

The phosphonic acid group is an excellent ligand for a wide range of metal ions and forms exceptionally stable bonds with metal oxide surfaces. This property is the cornerstone of its most prominent applications:

-

Self-Assembled Monolayers (SAMs): This molecule can form dense, well-ordered SAMs on various oxide surfaces like silicon oxide, indium tin oxide (ITO), and titanium dioxide (TiO₂).[12] These SAMs can be used to precisely tune the surface properties of materials, such as wettability and work function, which is critical in the fabrication of organic electronic devices and biosensors.[13][14]

-

Metal-Organic Frameworks (MOFs): The phosphonate group acts as a multidentate linker, bridging metal centers to create highly porous, crystalline materials known as MOFs.[13] (4-Cyanophenyl)phosphonic acid is particularly useful as it provides a rigid, well-defined linker length.

Application Focus: Linker for Functional MOFs

MOFs are at the forefront of materials chemistry, with applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is paramount as it defines the pore size, geometry, and chemical environment of the framework.

Caption: Conceptual diagram of MOF assembly using phosphonate linkers.

The cyano groups of the (4-Cyanophenyl)phosphonic acid linker can be oriented towards the pores of the MOF. This allows for post-synthetic modification, where the nitrile can be converted into other functional groups (e.g., amines, carboxylic acids) to fine-tune the properties of the framework for specific applications like targeted gas capture or heterogeneous catalysis.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. (4-Cyanophenyl)phosphonic acid is a corrosive and hazardous substance that requires careful management.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

Safe Handling Protocol

Adherence to the following protocol is mandatory to ensure personnel safety.

-

Engineering Controls: All handling of solid (4-Cyanophenyl)phosphonic acid and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

(4-Cyanophenyl)phosphonic acid is a pivotal molecule whose value is derived from the synergistic interplay of its two functional groups. Its ability to form robust linkages to surfaces and metal centers makes it indispensable in the rational design of advanced materials, from functional surface coatings to highly sophisticated Metal-Organic Frameworks. The synthetic accessibility of this compound, coupled with its rich chemical reactivity, ensures its continued importance for researchers and scientists pushing the boundaries of materials science and drug development.

References

-

Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1844-1881. Available at: [Link]

-

Oxford Instruments. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

-

PubChem. (4-Cyanophenyl)phosphonic acid. Available at: [Link]

-

PubChemLite. (4-cyanophenyl)phosphonic acid (C7H6NO3P). Available at: [Link]

-

Oxford Instruments. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

Langmuir. (2010). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Available at: [Link]

-

ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Available at: [Link]

-

RSC Publishing. (2016). Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient. Available at: [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available at: [Link]

-

NIST. phosphonic acid. Available at: [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. (4-Cyanophenyl)phosphonic acid | C7H6NO3P | CID 279159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Cyanophenyl)phosphonic acid | 16672-78-9 [sigmaaldrich.com]

- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 5. 4-Cyanophenol(767-00-0) 1H NMR spectrum [chemicalbook.com]

- 6. (4-CYANO-PHENYL)-PHOSPHONIC ACID | 16672-78-9 [chemicalbook.com]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. phosphonic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Introduction: A Molecule of Bifunctional Significance

An In-depth Technical Guide to the Molecular Structure and Applications of (4-Cyanophenyl)phosphonic Acid

(4-Cyanophenyl)phosphonic acid (CPPA) is an organophosphorus compound that stands at the intersection of materials science and medicinal chemistry. Its unique molecular architecture, featuring a rigid phenyl ring functionalized with two distinct and highly influential chemical groups—the phosphonic acid and the cyano nitrile—renders it a molecule of considerable interest for researchers, scientists, and drug development professionals. The phosphonic acid group provides a robust anchor for surface binding and acts as a phosphate mimic, while the cyano group offers a versatile handle for tuning electronic properties and participating in specific intermolecular interactions. This guide provides an in-depth exploration of the molecular structure of CPPA, its physicochemical properties, synthetic methodologies, and its burgeoning applications, particularly within the realm of drug discovery and development.

Molecular Architecture and Physicochemical Profile

The structure of (4-Cyanophenyl)phosphonic acid is defined by the covalent attachment of a phosphonic acid group [-P(O)(OH)₂] and a nitrile group [-C≡N] at opposite ends (the para position) of a benzene ring. This arrangement imparts a rigid, well-defined geometry and a distinct electronic profile to the molecule.

Core Structural Features

-

Phosphonic Acid Moiety [-P(O)(OH)₂]: This group is a cornerstone of the molecule's functionality. Characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and a carbon atom of the phenyl ring, it adopts a tetrahedral geometry.[1][2] Functionally, it is a non-hydrolyzable analogue of a phosphate group, a critical feature for designing molecules that can mimic natural phosphates while resisting enzymatic degradation.[3][4] Furthermore, its two acidic protons and ability to chelate metal ions make it an excellent anchoring group for binding to metal oxide surfaces and biological targets like hydroxyapatite, the primary mineral component of bone.[5]

-

Cyanophenyl Moiety [-C₆H₄C≡N]: The cyanophenyl group consists of a planar aromatic ring attached to a linear and highly polar nitrile function. The cyano group is strongly electron-withdrawing, which significantly influences the electronic distribution of the phenyl ring. In drug design, the nitrile is a versatile functional group; its nitrogen atom can act as a hydrogen bond acceptor, and the overall group can participate in dipole-dipole and other polar interactions, enhancing binding affinity to target proteins.[6][7] Its linear shape and compact size allow it to fit into specific pockets within protein active sites.[8][9]

Caption: 2D representation of (4-Cyanophenyl)phosphonic acid.

Physicochemical Data

The combination of the polar phosphonic acid and cyano groups results in a molecule with distinct physical and chemical properties, which are critical for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Formula | C₇H₆NO₃P | [10][11] |

| Molecular Weight | 183.10 g/mol | [12] |

| CAS Number | 16672-78-9 | [10][13] |

| Appearance | White to off-white solid | |

| Melting Point | 143-144 °C | [13] |

| Boiling Point (Predicted) | 439.6 ± 47.0 °C | [13] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [13] |

| pKa (Predicted) | 1.41 ± 0.10 | [13] |

| XLogP3-AA (Predicted) | -0.3 | [11][12] |

| Hydrogen Bond Donors | 2 | [10][12] |

| Hydrogen Bond Acceptors | 4 | [10][12] |

| Topological Polar Surface Area | 81.3 Ų | [10][12] |

Synthesis of (4-Cyanophenyl)phosphonic Acid

The synthesis of aryl phosphonic acids typically involves the creation of a carbon-phosphorus bond, followed by the deprotection of the phosphonic acid moiety. A common and reliable route to CPPA is through the hydrolysis of its diethyl ester precursor, Diethyl (4-cyanophenyl)phosphonate. This precursor itself is accessible through standard organometallic cross-coupling reactions.

Synthetic Workflow Overview

The conversion of the stable phosphonate ester to the final phosphonic acid is a critical step that requires forcing conditions to cleave the robust phosphorus-oxygen ester bonds.

Caption: General workflow for the synthesis of CPPA via hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a representative method for preparing CPPA from its diethyl ester. The choice of strong acid and heat is causal; it provides the necessary energy and proton source to facilitate the nucleophilic attack on the phosphorus center, leading to the cleavage of the ethyl groups.

Objective: To hydrolyze Diethyl (4-cyanophenyl)phosphonate to yield (4-Cyanophenyl)phosphonic acid.

Materials:

-

Diethyl (4-cyanophenyl)phosphonate (1 equivalent)[]

-

Concentrated Hydrochloric Acid (e.g., 6M HCl) (large excess)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place Diethyl (4-cyanophenyl)phosphonate into a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Add a sufficient volume of concentrated hydrochloric acid to fully dissolve the starting material and to act as the reaction medium.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Insight: Refluxing at high temperatures in strong acid is essential to overcome the activation energy required to break the stable P-O-C ester bonds. The excess acid ensures the reaction goes to completion.

-

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

-

Isolation: Remove the solvent and excess acid under reduced pressure using a rotary evaporator. The crude product will often crystallize upon concentration.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to yield pure (4-Cyanophenyl)phosphonic acid.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry. The melting point should align with the literature value of 143-144 °C.[13]

Applications in Drug Development and Materials Science

The bifunctional nature of CPPA makes it a valuable building block and functional agent. The phosphonic acid and cyano groups confer distinct properties that can be leveraged synergistically.

The Role of the Phosphonic Acid Group

Phosphonic acids are widely employed in medicinal chemistry for their diverse biological activities and favorable physicochemical properties.[15][16]

-

Phosphate Mimicry: As stable isosteres of phosphate groups, phosphonates can inhibit enzymes that process phosphate-containing substrates.[3][4] This makes them valuable for developing inhibitors for kinases, phosphatases, and polymerases.

-

Bone Targeting: Phosphonic acids exhibit a strong affinity for hydroxyapatite.[5] This property is exploited to deliver therapeutic agents specifically to bone tissue for treating conditions like osteoporosis and bone metastases, thereby increasing local drug concentration and reducing systemic toxicity.[5]

-

Surface Functionalization: The ability of phosphonic acids to form robust bonds with metal oxides is used to functionalize nanoparticles and other materials for applications in drug delivery, medical imaging, and biosensing.[2][15]

The Role of the Cyano Group

The incorporation of a nitrile group is a well-established strategy in modern drug design, with over 60 approved drugs containing this moiety.[9][17]

-

Modulation of Physicochemical Properties: The cyano group can improve a drug candidate's metabolic stability and bioavailability.[6][7]

-

Enhanced Target Binding: It can act as a hydrogen bond acceptor and engage in polar and dipole interactions, which can significantly increase a molecule's binding affinity and selectivity for its biological target.[6][7]

-

Covalent Inhibition: In certain contexts, the electrophilic carbon of the nitrile can act as a "warhead," forming a covalent bond with a nucleophilic residue (e.g., cysteine) in a protein's active site.[17] This strategy has been successfully used to develop highly potent and selective inhibitors.

Synergistic Applications of CPPA

(4-Cyanophenyl)phosphonic acid serves as a molecular linker that combines the bone-targeting or surface-anchoring properties of the phosphonic acid with the specific interaction capabilities of the cyano group. It can be used to:

-

Develop bone-targeted drugs where the cyano group is part of the pharmacophore responsible for biological activity.

-

Functionalize nanoparticles for targeted drug delivery, with the phosphonic acid anchoring the particle and the cyano group available for further chemical modification or for direct interaction with a biological target.

-

Create self-assembled monolayers on surfaces for biosensor applications.

Conclusion

(4-Cyanophenyl)phosphonic acid is a compelling example of a small molecule with significant potential derived from its carefully orchestrated molecular structure. The strategic placement of a phosphonic acid and a cyano group on a rigid phenyl scaffold creates a platform with predictable geometry, tunable electronics, and dual functionality. For researchers in drug development, it offers a valuable building block for creating targeted therapeutics, particularly for bone-related diseases. For materials scientists, it provides a reliable anchor for surface modification. A thorough understanding of its structural properties, as detailed in this guide, is the foundation for unlocking its full potential in designing the next generation of advanced materials and targeted medicines.

References

-

(4-cyanophenyl)phosphonic acid (C7H6NO3P) - PubChemLite. PubChemLite. Available at: [Link]

-

Summary of the synthetic routes to prepare phosphonic acids detailed in... - ResearchGate. ResearchGate. Available at: [Link]

-

Phosphonic acid: preparation and applications - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Organophosphinic acid - Wikipedia. Wikipedia. Available at: [Link]

-

Phosphonic acid: preparation and applications - Beilstein Journals. Beilstein Journals. Available at: [Link]

-

(4-Cyanophenyl)phosphonic acid | C7H6NO3P | CID 279159 - PubChem. PubChem. Available at: [Link]

-

Phosphonic acid: preparation and applications - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information. Available at: [Link]

-

Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. Frontiers. Available at: [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Application of Nitrile in Drug Design - SIOC Journals. SIOC Journals. Available at: [Link]

-

In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective - MDPI. MDPI. Available at: [Link]

-

Application of Nitrile in Drug Design - ResearchGate. ResearchGate. Available at: [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of Nitrile in Drug Design [sioc-journal.cn]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. PubChemLite - (4-cyanophenyl)phosphonic acid (C7H6NO3P) [pubchemlite.lcsb.uni.lu]

- 12. (4-Cyanophenyl)phosphonic acid | C7H6NO3P | CID 279159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (4-CYANO-PHENYL)-PHOSPHONIC ACID | 16672-78-9 [chemicalbook.com]

- 15. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 16. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (4-Cyanophenyl)phosphonic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (4-cyanophenyl)phosphonic acid, a valuable building block in materials science and pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most prevalent and efficient synthesis route. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and includes detailed characterization and safety information to ensure reliable and reproducible results. The synthesis is primarily a two-step process involving a palladium-catalyzed Hirao cross-coupling reaction to form the key intermediate, diethyl (4-cyanophenyl)phosphonate, followed by its acidic hydrolysis to yield the final product. This guide offers in-depth mechanistic insights and practical guidance for each step of this synthetic sequence.

Introduction and Strategic Overview

(4-Cyanophenyl)phosphonic acid is an important organophosphorus compound characterized by a phosphonic acid group and a cyano moiety on a benzene ring. This bifunctional nature makes it a versatile precursor in the development of metal-organic frameworks (MOFs), functionalized polymers, and as a linker in supramolecular chemistry.[1] Its derivatives have also been explored for their potential applications in medicinal chemistry.[1]

The synthesis of (4-cyanophenyl)phosphonic acid is most effectively achieved through a two-step synthetic pathway, which is the focus of this guide. The core of this strategy lies in the formation of a carbon-phosphorus (C-P) bond, a notoriously challenging transformation. While classical methods like the Michaelis-Arbuzov reaction are highly effective for the synthesis of alkylphosphonates, they are generally unsuitable for the direct phosphonation of aryl halides due to the inertness of the sp²-hybridized carbon-halogen bond towards S(_N)2 reactions.

Therefore, the method of choice is a palladium-catalyzed cross-coupling reaction, specifically the Hirao reaction, which efficiently couples an aryl halide with a dialkyl phosphite.[2] This is followed by a straightforward hydrolysis of the resulting phosphonate ester to the desired phosphonic acid.

The overall synthetic pathway is outlined below:

Figure 1: Overall synthetic pathway for (4-cyanophenyl)phosphonic acid.

This guide will now delve into the specifics of each of these steps, providing detailed experimental protocols, mechanistic discussions, and essential characterization data.

Step 1: Synthesis of Diethyl (4-cyanophenyl)phosphonate via Hirao Reaction

The Hirao reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-P bonds between aryl or vinyl halides and H-phosphonates, H-phosphinates, or secondary phosphine oxides.[2] In this step, 4-bromobenzonitrile is coupled with diethyl phosphite to yield the key intermediate, diethyl (4-cyanophenyl)phosphonate.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Pd(0) species as the active catalyst.[3] When using a Pd(II) precatalyst such as palladium(II) acetate, it is first reduced in situ to Pd(0) by a phosphine ligand or the phosphite reagent itself.[2] The catalytic cycle can be summarized in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromobenzonitrile), forming an arylpalladium(II) complex.

-

Ligand Exchange: The diethyl phosphite, likely in its trivalent tautomeric form (diethyl phosphonite), coordinates to the palladium center, displacing the halide anion.

-

Reductive Elimination: The aryl group and the phosphonate moiety are reductively eliminated from the palladium complex, forming the desired C-P bond of the product and regenerating the active Pd(0) catalyst.

Figure 2: Simplified catalytic cycle of the Hirao reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Hirao reaction.[4]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Schlenk line or other means for providing an inert atmosphere.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Silica gel for column chromatography.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Bromobenzonitrile | 182.02 | 5.00 g | 27.5 mmol | 1.0 |

| Diethyl phosphite | 138.10 | 4.95 mL (5.30 g) | 38.4 mmol | 1.4 |

| Palladium(II) acetate | 224.50 | 0.123 g | 0.55 mmol | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.578 g | 2.20 mmol | 0.08 |

| Triethylamine (Et₃N) | 101.19 | 7.66 mL (5.56 g) | 55.0 mmol | 2.0 |

| Toluene (anhydrous) | - | 100 mL | - | - |

Procedure:

-

Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromobenzonitrile (5.00 g, 27.5 mmol), palladium(II) acetate (0.123 g, 0.55 mmol), and triphenylphosphine (0.578 g, 2.20 mmol).

-

Addition of Solvent and Reagents: Add anhydrous toluene (100 mL) via cannula, followed by diethyl phosphite (4.95 mL, 38.4 mmol) and triethylamine (7.66 mL, 55.0 mmol) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to afford diethyl (4-cyanophenyl)phosphonate as a colorless to pale yellow oil.

Characterization of Diethyl (4-cyanophenyl)phosphonate

-

Molecular Formula: C₁₁H₁₄NO₃P[5]

-

Molecular Weight: 239.21 g/mol [5]

-

Appearance: Colorless to pale yellow oil.

-

Expected Yield: 70-85%

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90 (dd, J = 13.1, 7.8 Hz, 2H), 7.73 (dd, J = 8.3, 3.5 Hz, 2H), 4.19 - 4.05 (m, 4H), 1.31 (t, J = 7.1 Hz, 6H).

-

¹³C NMR (CDCl₃, 101 MHz) - Representative Data: δ 132.5 (d, JCP = 10 Hz), 132.2 (d, JCP = 3 Hz), 118.0 (s), 115.5 (d, JCP = 16 Hz), 62.5 (d, JCP = 5 Hz), 16.3 (d, JCP = 6 Hz).

-

³¹P NMR (CDCl₃, 162 MHz): δ ~15-20 ppm.

-

IR (neat, cm⁻¹): ~2230 (C≡N stretch), ~1250 (P=O stretch), ~1020-1050 (P-O-C stretch).

Step 2: Hydrolysis of Diethyl (4-cyanophenyl)phosphonate

The final step in the synthesis is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is the most common and effective method for this transformation.[6]

Mechanistic Insight: Acid-Catalyzed Hydrolysis

The hydrolysis of dialkyl phosphonates in strong acid proceeds through a nucleophilic substitution mechanism. The phosphoryl oxygen is first protonated, which activates the phosphorus atom towards nucleophilic attack by water. This is followed by the elimination of ethanol. The process is repeated for the second ethoxy group to yield the final phosphonic acid.

Figure 3: Mechanism of acid-catalyzed hydrolysis of a diethyl phosphonate.

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask with a reflux condenser.

-

Heating mantle.

-

Rotary evaporator.

-

Vacuum pump for high vacuum drying.

-

Büchner funnel and filter paper.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl (4-cyanophenyl)phosphonate | 239.21 | 5.00 g | 20.9 mmol |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 50 mL | - |

Procedure:

-

Reaction: In a round-bottom flask, suspend diethyl (4-cyanophenyl)phosphonate (5.00 g, 20.9 mmol) in concentrated hydrochloric acid (50 mL).

-

Heating: Heat the mixture to reflux (approximately 110 °C) and maintain at this temperature for 12-18 hours. The reaction mixture should become a clear solution as the hydrolysis proceeds.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

To remove the final traces of water, add toluene (2 x 50 mL) and evaporate to dryness under reduced pressure (azeotropic distillation).

-

-

Purification:

-

The resulting crude solid can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot water or a mixture of acetone and water, and then allow it to cool slowly to form crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to a constant weight.

-

Characterization of (4-Cyanophenyl)phosphonic Acid

-

Molecular Formula: C₇H₆NO₃P[7]

-

Molecular Weight: 183.10 g/mol [7]

-

Appearance: White to off-white solid.

-

Melting Point: > 200 °C (decomposes).

-

Expected Yield: 85-95%

-

¹H NMR (D₂O): δ ~7.8-8.0 (m, 4H).

-

¹³C NMR (D₂O) - Representative Data: δ ~133-135 (aromatic CH), ~120 (aromatic C-CN), ~118 (CN), ~115-117 (aromatic C-P).

-

³¹P NMR (D₂O): δ ~10-15 ppm.

-

IR (KBr, cm⁻¹): ~3400-2800 (broad, O-H stretch), ~2230 (C≡N stretch), ~1200 (P=O stretch), ~1000-1100 (P-O stretch).

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Bromobenzonitrile: Toxic if swallowed and causes skin and serious eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes.

-

Diethyl phosphite: Combustible liquid. Causes serious eye irritation. May be harmful if swallowed or in contact with skin.[9]

-

Palladium(II) acetate: May cause an allergic skin reaction and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[10] Handle with care and avoid generating dust.

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of (4-cyanophenyl)phosphonic acid. The pathway, which leverages a palladium-catalyzed Hirao cross-coupling followed by acid hydrolysis, is a robust method for accessing this valuable compound. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions outlined herein, researchers can confidently and reproducibly synthesize (4-cyanophenyl)phosphonic acid for a wide range of applications in materials science and drug discovery.

References

- Keglevich, G., & Henyecz, R. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523–545.

- Bálint, E., Tajti, Á., & Keglevich, G. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Molecules, 26(22), 6919.

- Montchamp, J.-L. (2014). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry, 79(17), 8093–8099.

- Keglevich, G., Rádai, V., & Bálint, E. (2021). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions.

- Coudray, L., & Montchamp, J.-L. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. European Journal of Organic Chemistry, 2008(21), 3601–3604.

-

PubChem. (n.d.). Diethyl (4-cyanophenyl)phosphonate. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). (4-Cyanophenyl)phosphonic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

- Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213.

-

Gelest. (2015). Safety Data Sheet: DIETHYLPHOSPHITE. Retrieved February 1, 2026, from [Link]

- Keglevich, G., & Bálint, E. (2012). The Hirao Reaction - A Versatile Palladium-Catalysed C-P Bond Forming Reaction. Current Organic Chemistry, 16(23), 2770–2781.

- Royal Society of Chemistry. (2018). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Advances, 8(64), 36551–36555.

- Keglevich, G., & Vámos, D. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 26(16), 4995.

- Keglevich, G., & Bálint, E. (2020).

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 3. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Cyanophenylboronic Acid | 126747-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Diethyl (4-cyanophenyl)phosphonate | C11H14NO3P | CID 3613497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 7. (4-Cyanophenyl)phosphonic acid | C7H6NO3P | CID 279159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. phosphonic acid [webbook.nist.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (4-Cyanophenyl)phosphonic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of (4-cyanophenyl)phosphonic acid, a compound of increasing interest in materials science and as a versatile building block in medicinal chemistry. Given the nascent stage of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles, predictive insights, and robust experimental methodologies required for its thorough characterization. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to expertly navigate the challenges associated with determining and optimizing the solubility of (4-cyanophenyl)phosphonic acid.

Introduction: The Scientific Imperative for Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability and ultimate therapeutic efficacy. For (4-cyanophenyl)phosphonic acid, a molecule featuring both a polar phosphonic acid group and a moderately nonpolar cyanophenyl moiety, solubility behavior is expected to be complex and highly dependent on the physicochemical properties of the solvent system. A comprehensive understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development and bioavailability. This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its empirical determination.

Physicochemical Properties of (4-Cyanophenyl)phosphonic Acid

A foundational understanding of the intrinsic properties of (4-cyanophenyl)phosphonic acid is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C7H6NO3P | [1] |

| Molecular Weight | 183.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [2] |

| pKa | The phosphonic acid moiety is dibasic, with expected pKa1 and pKa2 values. For aromatic phosphonic acids, pKa1 is typically in the range of 1.1-2.3, and pKa2 is in the range of 5.3-7.2.[3] The presence of the electron-withdrawing cyano group may slightly lower these values. | [3] |

The Dual Nature of (4-Cyanophenyl)phosphonic Acid: A Structural Perspective on Solubility

The solubility of (4-cyanophenyl)phosphonic acid is governed by the interplay between its constituent functional groups: the hydrophilic phosphonic acid and the more hydrophobic cyanophenyl group.

-

The Phosphonic Acid Moiety : This group is capable of strong hydrogen bonding and ionization, which generally imparts aqueous solubility, particularly at higher pH values where it exists in its deprotonated, anionic form.[4] The water solubility of phosphonic acids is significantly enhanced in basic media.[4]

-

The Cyanophenyl Group : The benzene ring is inherently hydrophobic, while the cyano (-C≡N) group is polar and can participate in dipole-dipole interactions. The overall contribution of this part of the molecule is to increase its solubility in organic solvents and limit its aqueous solubility, especially at low pH where the phosphonic acid is protonated.

This dual character suggests that the solubility of (4-cyanophenyl)phosphonic acid will be highly tunable based on the solvent system and pH.

Predictive Insights into Solubility Behavior

While specific experimental data for (4-cyanophenyl)phosphonic acid is limited, we can draw valuable inferences from closely related analogs, such as phenylphosphonic acid.

Aqueous Solubility and the Critical Role of pH

The aqueous solubility of (4-cyanophenyl)phosphonic acid is anticipated to be strongly pH-dependent.

-

Low pH (Acidic Conditions) : The phosphonic acid group will be fully protonated, rendering the molecule less polar and thus, less soluble in water. In acidic media, the water solubility of phosphonic acids is generally reduced.[4][5]

-

Intermediate pH (near pKa values) : As the pH approaches the pKa values of the phosphonic acid, solubility will increase due to the formation of the more soluble mono- and di-anionic species.

-

High pH (Basic Conditions) : The phosphonic acid will be fully deprotonated, maximizing its polarity and interaction with water molecules, leading to the highest aqueous solubility.[4] The solubility of weakly basic drugs, for instance, is known to decrease significantly with an increase in pH.[6] Conversely, for an acidic compound like (4-cyanophenyl)phosphonic acid, the opposite trend is expected.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the different moieties of the molecule.

-

Polar Protic Solvents (e.g., Alcohols like n-propanol, Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the phosphonic acid group, leading to good solubility. For the related phenylphosphonic acid, the highest solubility is observed in n-propanol.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide) : These solvents can interact with the polar cyano group and the P=O bond of the phosphonic acid. Phenylphosphonic acid exhibits moderate to good solubility in acetone and acetonitrile.[7] (4-Aminophenyl)phosphonic acid, another analog, shows slight solubility in dimethylformamide.[3]

-

Nonpolar Solvents (e.g., Chloroform, Toluene, Hexane) : Due to the high polarity of the phosphonic acid group, solubility in these solvents is expected to be very low. Phenylphosphonic acid has very limited solubility in chloroform.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reliable determination of solubility requires a systematic experimental approach. The isothermal saturation method (shake-flask method) is a widely accepted technique.

Workflow for Solubility Determination

Sources

- 1. (4-Cyanophenyl)phosphonic acid | C7H6NO3P | CID 279159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylphosphonic acid | 1571-33-1 [chemicalbook.com]

- 3. Buy (4-Aminophenyl)phosphonic acid | 5337-17-7 [smolecule.com]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Synthetic Access & Functional Utility of (4-Cyanophenyl)phosphonic Acid

A Technical Guide for Reticular Chemistry and Drug Discovery

Executive Summary: The "Janus" Ligand

(4-Cyanophenyl)phosphonic acid (CAS: 16672-78-9) represents a critical class of bifunctional "Janus" molecules in materials science and medicinal chemistry. Unlike simple aryl phosphonates, this compound possesses two distinct reactive poles: a phosphonic acid headgroup (

This guide moves beyond basic catalog data to provide a rigorous, field-validated roadmap for the synthesis, purification, and application of this scaffold, specifically addressing the common pitfall of nitrile hydrolysis during phosphonate deprotection.

Chemo-Structural Profile & Physicochemical Data[1]

The utility of (4-Cyanophenyl)phosphonic acid relies on its rigid aromatic core and the specific pKa values of the phosphonate group, which dictate its binding state at physiological or environmental pH.

| Property | Value / Description | Significance |

| CAS Number | 16672-78-9 | Unique Identifier |

| Formula | MW: 183.10 g/mol | |

| pKa (Est.) | Exists as mono-anion at physiological pH; dianion in basic MOF synthesis. | |

| IR Signature | Distinct "silent region" probe for surface coverage analysis. | |

| Solubility | DMSO, MeOH, Water (pH > 7) | Poor solubility in non-polar organics (DCM, Hexane). |

| Coordination | Tridentate ( | Forms stable |

The Synthetic Evolution: "Discovery" via Catalysis

The "discovery" of this molecule is not a singular historical event but an evolution of synthetic methodology. Early routes involving the Arbuzov reaction (requiring high heat and alkyl halides) are unsuitable for aryl systems. The modern "Gold Standard" access is the Hirao Cross-Coupling followed by a chemoselective deprotection.

The Chemoselective Challenge

The critical technical hurdle is the hydrolysis of the phosphonate ester to the acid.

-

The Trap: Traditional acid hydrolysis (e.g., 6M HCl, reflux) often hydrolyzes the nitrile (

) to a carboxylic acid ( -

The Solution: The McKenna Procedure using Bromotrimethylsilane (TMSBr). This anhydrous method cleaves the phosphonate ester under mild conditions, leaving the nitrile intact.

Synthetic Pathway Visualization

The following diagram outlines the optimized route from commercially available 4-bromobenzonitrile.

Figure 1: Optimized synthetic pathway utilizing Palladium-catalyzed P-C bond formation and the McKenna deprotection strategy to preserve the cyano functionality.

Strategic Applications in Research

Metal-Organic Frameworks (MOFs)

In Reticular Chemistry, (4-cyanophenyl)phosphonic acid acts as a rigid pillar.

-

Zirconium Phosphonates: The phosphonic acid group binds irreversibly to Zr(IV) clusters, forming layered materials often more stable than carboxylate-based MOFs (like UiO-66) in acidic media.

-

Post-Synthetic Modification (PSM): The pendant cyano group points into the MOF pore. It can be clicked with azides to form tetrazoles, creating high-affinity metal binding sites within the pore for heavy metal capture.

Surface Science (SAMs)

-

Tethering: The phosphonic acid anchors strongly to metal oxides (TiO2, Al2O3, ITO).

-

Dipolar Alignment: The strong dipole of the

group modifies the work function of the substrate, useful in tuning the energy levels of organic photovoltaics (OPVs).

Validated Experimental Protocols

Safety Warning: TMSBr is moisture-sensitive and corrosive. Work in a fume hood. Phosphonates can be biologically active; handle with PPE.

Protocol A: Palladium-Catalyzed Phosphonylation (Hirao Coupling)

Objective: Synthesis of Diethyl (4-cyanophenyl)phosphonate.

-

Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

-

Reagents: Add 4-bromobenzonitrile (10.0 mmol), Pd(PPh3)4 (0.5 mmol, 5 mol%), and anhydrous Toluene (50 mL).

-

Addition: Add Triethylamine (12.0 mmol) followed by Diethyl phosphite (11.0 mmol) via syringe.

-

Reaction: Heat to 90°C for 18 hours. The solution will darken (Pd black formation indicates catalyst decomposition, but usually after conversion).

-

Workup: Filter through a celite pad to remove Pd residues. Concentrate the filtrate.

-

Purification: Flash chromatography (SiO2, Ethyl Acetate/Hexane gradient). The product is a viscous oil or low-melting solid.

Protocol B: The "McKenna" Deprotection (Nitrile-Safe)

Objective: Hydrolysis to (4-Cyanophenyl)phosphonic acid without touching the nitrile.

-

Dissolution: Dissolve the diethyl phosphonate ester (5.0 mmol) in anhydrous DCM (20 mL) under Argon.

-

Silylation: Cool to 0°C. Dropwise add Bromotrimethylsilane (TMSBr) (16.0 mmol, ~3.2 equiv).

-

Conversion: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by 31P NMR (Shift from ~18 ppm to ~0 ppm for the silyl ester).

-

Methanolysis: Concentrate the mixture in vacuo to remove excess TMSBr. Redissolve the residue in Methanol (20 mL). Stir for 1 hour (cleaves the silyl ester).

-

Isolation: Concentrate to dryness. The solid residue is often recrystallized from Water/Ethanol or Acetonitrile.

-

Quality Check: 1H NMR should show aromatic protons; 31P NMR should show a single peak (acid shift); IR must show the nitrile peak at ~2230 cm-1.

-

Application Logic Flowchart

The following diagram illustrates how the molecular features translate into specific material applications.

Figure 2: Functional mapping of the molecule's head and tail groups to specific industrial and research applications.

References

-

Hirao, T., et al. (1981). "New dialkyl phosphonate synthesis catalyzed by palladium complexes." Synthesis, 1981(1), 56-57.

- Foundational text for the Pd-catalyzed P-C bond form

-

McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (24), 873b-874.

- The authoritative source for the nitrile-comp

-

Clearfield, A. (1998). "Metal-phosphonate chemistry." Progress in Inorganic Chemistry, 47, 371-510.

- Comprehensive review on the structure of zirconium phosphonates (MOF applic

-

Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and esters: characterization and applications." Chemical Reviews, 112(7), 3777-3807.

- Definitive guide on using phosphonic acids for Surface Self-Assembled Monolayers (SAMs).

-

PubChem Database. (2024). "Compound Summary: (4-Cyanophenyl)phosphonic acid." CID 279159.

- Source for physicochemical data and CAS verific

Methodological & Application

Application Note: Chemoselective Synthesis of (4-Cyanophenyl)phosphonic Acid

Abstract & Strategic Overview

(4-Cyanophenyl)phosphonic acid (CAS: 1663-67-8) is a critical pharmacophore in medicinal chemistry, serving as a stable, non-hydrolyzable isostere of phosphate monoesters and a precursor to PTP1B inhibitors. The synthesis of this molecule presents a specific chemoselective challenge: the nitrile (-CN) moiety is highly susceptible to hydrolysis under the harsh acidic (HCl/HBr reflux) or basic conditions typically required to cleave phosphonate esters.

This protocol details a high-fidelity, two-step synthesis designed to preserve the cyano group. We utilize a Palladium-catalyzed P–C cross-coupling (Hirao reaction) to install the phosphorus bond, followed by a silyl-mediated dealkylation (McKenna method) . This route avoids aqueous acid reflux entirely, ensuring the isolation of the target phosphonic acid with the nitrile intact.

Retrosynthetic Logic & Workflow

The synthesis relies on the disconnection of the P–C bond to an aryl halide and a phosphite ester. The critical decision point is the deprotection strategy.

-

Route A (Rejected): Aqueous acid hydrolysis (e.g., 6M HCl, 100°C). Outcome: Hydrolysis of -CN to -COOH (Benzoic acid derivative).

-

Route B (Selected): Silyl halide cleavage (TMSBr) in anhydrous media. Outcome: Selective cleavage of P-O-C bonds; -CN remains inert.

Experimental Workflow Diagram

Figure 1: Chemoselective synthetic pathway avoiding acidic hydrolysis of the nitrile group.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl (4-cyanophenyl)phosphonate

Reaction Type: Hirao Cross-Coupling Mechanism: Pd(0) oxidative addition to Ar-Br, followed by ligand exchange with dialkyl phosphite and reductive elimination.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Bromobenzonitrile | 1.0 | Substrate |

| Diethyl phosphite | 1.2 | Phosphonylating Agent |

| Triethylamine (Et | 1.5 | Base (neutralizes HBr) |

| Pd(PPh | 0.05 (5 mol%) | Catalyst |

| Toluene | - | Solvent (0.2 M) |

Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Argon or Nitrogen.

-

Charging: Add 4-Bromobenzonitrile (1.0 eq) and Pd(PPh

) -

Solvent & Base: Add anhydrous Toluene via syringe, followed by Triethylamine (1.5 eq).

-

Reagent Addition: Add Diethyl phosphite (1.2 eq) dropwise via syringe.

-

Note: The solution typically turns yellow/orange.

-

-

Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexanes) or LC-MS.-

Endpoint: Disappearance of aryl bromide.

-

-

Workup:

-

Cool to room temperature (RT).

-

Filter through a pad of Celite to remove Palladium black and ammonium salts. Rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[1]

-

-

Purification: Flash column chromatography (SiO

).-

Eluent: Gradient 0%

50% EtOAc in Hexanes. -

Yield Expectation: 85–95% (Clear to pale yellow oil).

-

Step 2: Chemoselective Hydrolysis to (4-Cyanophenyl)phosphonic Acid

Reaction Type: McKenna Reaction (Silyl-mediated dealkylation) Mechanism: Formation of silyl phosphonate esters followed by rapid solvolysis. This method is mandatory to preserve the nitrile.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Diethyl (4-cyanophenyl)phosphonate | 1.0 | Intermediate |

| Bromotrimethylsilane (TMSBr) | 3.5 | Dealkylating Agent |

| Dichloromethane (DCM) | - | Solvent (Anhydrous) |

| Methanol (MeOH) | Excess | Quench/Solvolysis |

Protocol

-

Setup: Use a flame-dried flask under inert atmosphere (Ar/N

). Strict moisture exclusion is critical before the quench. -

Dissolution: Dissolve the phosphonate ester (from Step 1) in anhydrous DCM (0.2 M). Cool to 0°C (ice bath).

-

Addition: Add TMSBr (3.5 eq) dropwise over 10 minutes.

-

Caution: TMSBr is fuming and corrosive. Use a glass syringe with a stainless steel needle.

-

-

Reaction: Remove ice bath and stir at RT for 4–12 hours.

-

Monitoring:

P NMR is best. Shift moves from ~18 ppm (ester) to ~0 ppm (silyl ester).

-

-

Evaporation: Concentrate the reaction mixture in vacuo to remove DCM and excess TMSBr/EtBr.

-

Result: A viscous oil or semi-solid (the bis-silyl phosphonate).

-

-

Hydrolysis (Quench): Re-dissolve the residue in MeOH (or 95:5 MeOH:H

O) and stir for 30 minutes at RT.-

Chemistry: The unstable P-O-Si bonds are cleaved instantly, releasing the free phosphonic acid.

-

-

Isolation: Concentrate to dryness. The residue is usually a white solid.

-

Purification: Recrystallization from Water/Acetonitrile or trituration with Et

O/Hexanes to remove trace silyl byproducts.

Characterization & Validation Data

Confirm identity using the following parameters. The preservation of the nitrile peak in IR and Carbon NMR is the key quality attribute.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | White crystalline solid | - |

| Melting Point | 143–144 °C | Lit. Value [1] |

| Aromatic protons (AA'BB' system) | ||

| Phosphonic acid P=O | ||

| -CN (Nitrile Carbon) - Critical Check | ||

| IR Spectroscopy | ~2230 cm | C |

| Mass Spec (ESI-) | m/z 182 [M-H] | Ionized parent |

Senior Scientist's Notes (Troubleshooting)

-

Catalyst Poisoning (Step 1): Nitriles can coordinate to Pd, potentially slowing the reaction. If conversion stalls, add an additional 1-2 mol% Pd catalyst or switch to a high-turnover catalyst like Pd(OAc)

/Xantphos . -

Moisture Control (Step 2): TMSBr reacts violently with water to form HBr. If the solvent is wet, HBr forms prematurely, which might cause minor hydrolysis of the nitrile if left too long. Use freshly distilled DCM.

-

Purification of Acid: Phosphonic acids are polar and stick to silica. Do not try to purify the final acid by standard silica chromatography. If recrystallization fails, use Reverse Phase (C18) chromatography eluting with Water/MeOH.

References

-

ChemicalBook. (2023). (4-Cyanophenyl)phosphonic acid Properties and Melting Point. Link

- Hirao, T., et al. (1981). "New Method for the Synthesis of Vinylphosphonates and Arylphosphonates." Synthesis, 1981(1), 56-57.

- McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739.

-

Keglevich, G., et al. (2020). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 25(20).[3] Link (Review confirming TMSBr utility for sensitive substrates).

-

PubChem. (2023). (4-Cyanophenyl)phosphonic acid Compound Summary. Link

Sources

Application Note: Precision Deposition of (4-Cyanophenyl)phosphonic Acid Thin Films

This Application Note is designed for researchers and process engineers specializing in organic electronics (OLEDs, OPVs) and surface science. It details the deposition of (4-Cyanophenyl)phosphonic acid (4-CPPA) , a critical interface modifier used to tune the work function of metal oxides like Indium Tin Oxide (ITO).

Introduction & Mechanistic Principles

(4-Cyanophenyl)phosphonic acid (4-CPPA) is an aryl-phosphonic acid derivative employed primarily to modify the electronic surface properties of transparent conductive oxides (TCOs). Its utility stems from two key molecular features:[1]

-

The Phosphonic Acid Headgroup: Forms robust, covalent M–O–P bonds with metal oxides (ITO, TiO₂, ZnO, Al₂O₃), offering superior thermal and hydrolytic stability compared to silanes or carboxylic acids.[2]

-

The Cyano (-CN) Tailgroup: A strong electron-withdrawing group (EWG) that introduces a permanent dipole moment directed away from the substrate.

Surface Physics: Work Function Tuning

The primary application of 4-CPPA is Work Function (WF) Engineering .

-

Mechanism: When 4-CPPA self-assembles on ITO, the negative pole of the dipole (the nitrile nitrogen) points away from the surface. This creates an electrostatic step that shifts the vacuum level upward relative to the Fermi level.

-

Result: The effective work function of ITO increases (typically from ~4.7 eV to >5.0 eV), reducing the hole-injection barrier into high-ionization-energy Hole Transport Layers (HTLs) in OLEDs and OPVs.

Binding Mechanism

Deposition occurs in two stages:

-

Physisorption: Hydrogen bonding between the phosphonic acid groups and surface hydroxyls (-OH).

-

Condensation: Thermal annealing drives water elimination, converting hydrogen bonds into covalent bidentate or tridentate linkages.

Experimental Prerequisites

Materials

-

(4-Cyanophenyl)phosphonic acid (4-CPPA): >97% purity (CAS: 16672-78-9).

-

Solvents: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for ITO to minimize toxicity and etching risks.

-

Substrates: Pre-patterned ITO on glass, or single-crystal metal oxides (e.g., TiO₂).

Substrate Preparation (Critical)

The density of the Self-Assembled Monolayer (SAM) is directly proportional to the density of surface hydroxyl groups (-OH).

Protocol:

-

Solvent Clean: Sonicate substrates sequentially in detergent water, deionized water, acetone, and isopropanol (10 min each).

-

Activation: Treat with UV-Ozone or Oxygen Plasma for 15–20 minutes immediately before deposition.

-

Why: This removes carbon contaminants and maximizes surface -OH density, essential for phosphonic acid anchoring.

-

Deposition Protocols

Method A: Solution Immersion (The "Gold Standard")

Best for: High reproducibility, batch processing, and thermodynamic equilibrium.

Step-by-Step Procedure:

-

Solution Preparation:

-

Dissolve 4-CPPA in anhydrous ethanol to a concentration of 1.0 mM (approx. 0.18 mg/mL).

-

Tip: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.2 µm PTFE filter to remove particulates.

-

-

Incubation:

-

Immerse the freshly activated substrates into the solution.

-

Time: 12 to 24 hours at Room Temperature (RT).

-

Note: While monolayer coverage can occur in minutes, long incubation ensures high packing density and defect healing.

-

-

Rinsing (Intermediate):

-

Remove substrates and rinse copiously with fresh ethanol to remove loosely bound physisorbed molecules.

-

-

Thermal Annealing (Crucial):

-

Place substrates in an oven or on a hotplate at 120°C – 140°C for 30–60 minutes.

-

Mechanism: This step provides the activation energy for the condensation reaction (P-OH + HO-M → P-O-M + H₂O), locking the molecule to the surface.

-

-

Post-Anneal Clean:

-

Sonicate the annealed substrates in fresh ethanol for 5–10 minutes.

-

Why: This "stripping" step removes multilayers formed by hydrogen bonding between phosphonic acid heads, leaving only the chemically bonded monolayer.

-

-

Drying:

-

Blow dry with a stream of Nitrogen (N₂).

-

Method B: T-BAG (Tethering by Aggregation and Growth)

Best for: Minimizing material usage and achieving high density on rough surfaces.

-

Setup: Hold the substrate vertically in a solution of 4-CPPA (0.1–0.5 mM in Ethanol).

-

Evaporation: Allow the solvent to evaporate slowly at room temperature.

-

Mechanism: As the meniscus recedes, the amphiphilic molecules are concentrated at the triple-phase line and deposited onto the surface in a highly ordered state (similar to Langmuir-Blodgett).

-

Post-Process: Follow steps 4–6 from Method A (Anneal -> Sonicate -> Dry) to ensure covalent bonding and monolayer thickness.

Workflow Visualization

Caption: Optimized workflow for covalent attachment of 4-CPPA SAMs. The annealing step is the critical control point for stability.

Characterization & Validation

To verify the quality of the deposited film, use the following metrics:

| Technique | Parameter | Expected Result for 4-CPPA SAM | Interpretation |

| Contact Angle | Water ( | 60° – 75° | Surface is moderately polar due to -CN, but less hydrophilic than bare UV-ozone treated ITO (<10°). |

| XPS | N1s Peak | ~399.5 eV | Confirms presence of Nitrile (-CN) group. |

| XPS | P2p Peak | ~133 eV | Confirms presence of Phosphonate. |

| Kelvin Probe | Work Function ( | +0.4 to +0.8 eV shift | Significant increase vs. bare ITO (e.g., ITO 4.7 eV → Modified 5.3 eV). |

| AFM | Roughness ( | Unchanged | Film should be conformal; spikes indicate aggregation/multilayers. |

Troubleshooting Guide

Issue: High Contact Angle Hysteresis / Hazy Film

-

Cause: Multilayer formation (physisorbed molecules stacked on top of the chemisorbed layer).

-

Solution: Increase the rigor of the post-anneal sonication step. Use a "carbonate rinse" (0.1 M K₂CO₃ in water/ethanol) if simple solvent sonication fails, followed by water rinse.

Issue: No Work Function Shift

-

Cause: Poor coverage or incorrect orientation.

-

Solution: Verify substrate activation (UV-Ozone is mandatory). Ensure annealing reached >100°C to drive the condensation reaction.

Issue: Substrate Etching

-

Cause: Phosphonic acids are acidic. Sensitive oxides (like ZnO) can etch in protic solvents.

-

Solution: For ZnO, switch solvent to Toluene or THF and limit exposure time to <1 hour, or use the T-BAG evaporation method.

References

-

Hanson, E. L., et al. (2003).[3] "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society.[3]

-

Hotchkiss, P. J., et al. (2012). "The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications."[2][4][5] Accounts of Chemical Research.

-

Paniagua, S. A., et al. (2008). "Phosphonic Acid Modification of Indium-Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies." The Journal of Physical Chemistry C.

-

Sharma, A., et al. (2016). "Effect of Phosphonic Acid Surface Modifiers on the Work Function of Indium Tin Oxide and the Performance of Organic Solar Cells." ACS Applied Materials & Interfaces.

Sources

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. princeton.edu [princeton.edu]

- 4. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

Application Note: (4-Cyanophenyl)phosphonic Acid as an Interfacial Layer in Perovskite Solar Cells

Executive Summary

This guide details the application of (4-Cyanophenyl)phosphonic acid (CPA) as a self-assembled monolayer (SAM) interfacial modifier in n-i-p perovskite solar cells (PSCs). CPA serves a dual function: its phosphonic acid headgroup forms robust covalent bonds with metal oxide electron transport layers (ETLs) like SnO₂ or TiO₂, while its cyano-functionalized tail modulates the surface work function and passivates undercoordinated Pb²⁺ defects in the perovskite absorber. Correct application of CPA has been shown to reduce interfacial non-radiative recombination, minimize hysteresis, and enhance open-circuit voltage (

Mechanism of Action

To optimize the utility of CPA, it is critical to understand the causality behind its chemical activity. The molecule acts as a bridge between the inorganic ETL and the hybrid perovskite layer.

Chemical Anchoring (The Head)

Phosphonic acid groups (

Dipole Tuning & Passivation (The Tail)

The cyano (

-

Dipole Moment: The molecular dipole points away from the ETL surface, inducing an interfacial dipole that shifts the vacuum level. This down-shifts the ETL work function, improving energy level alignment with the perovskite conduction band and facilitating electron extraction.

-

Defect Passivation: The lone pair of electrons on the nitrogen atom of the

group coordinates with Lewis acid defects (undercoordinated Pb²⁺ ions) on the perovskite surface, suppressing trap states that cause non-radiative recombination.

Mechanistic Pathway Diagram

Figure 1: Structural hierarchy of the CPA interface, illustrating the anchoring to the ETL and the passivation interaction with the perovskite layer.

Experimental Protocol

Materials & Reagents

-

(4-Cyanophenyl)phosphonic acid (CPA): >97% purity.

-

Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA). Note: Methanol is avoided due to high toxicity and rapid evaporation rates that can cause coating streaks.

-